molecular formula C13H22N4O3 B1666649 Trione CAS No. 862907-48-0

Trione

Cat. No. B1666649
CAS RN: 862907-48-0
M. Wt: 282.34 g/mol
InChI Key: KTVAHYZLKKQAOW-UHFFFAOYSA-N
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Description

Trione, also known as Indane-1,2,3-trione, is an organic compound with the formula C6H4(CO)3 . It is the dehydrated derivative of ninhydrin, which is used to reveal fingerprints . This compound reacts readily with nucleophiles, including water . In organic chemistry, a this compound is an organic compound containing three ketone (>C=O) groups .


Synthesis Analysis

The synthesis of this compound involves a four-step process: chlorination of isobutyraldehyde; cyclotrimerization of 2-chloro-2-methylpropanal; dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane; and ozonolysis at −80 °C of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several different components. The synthesis of four new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives (thioisocyanurates) and two new partially thionated analogues from the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates) is reported .


Chemical Reactions Analysis

This compound Ninhydrin reagent is specially formulated for amino acid analysis. It contains Ninhydrin, Hydrindantin (reduced Ninhydrin), a Lithium Acetate buffer, and Sulfolane, a water-miscible organic solvent . The solvent is necessary to maintain the solubility of both the Hydrindantin and the primary amine product, Ruhemann’s Purple .


Physical And Chemical Properties Analysis

This compound has a molar mass of 160.128 g·mol−1 and appears as a white powder . It has a density of 1.482 g/cm3 and a boiling point of 338.4 °C .

Scientific Research Applications

  • Trilinos I/O Support (Trios) in Scientific Computing : Trios is a part of the Trilinos project, providing I/O libraries used by scientific codes and serving as a research vehicle for new techniques to improve I/O on advanced computing platforms (Oldfield et al., 2012).

  • Trion Experiment in Nuclear Materials : The TRIO experiment tested in-situ tritium recovery and heat transfer performance in a miniaturized solid breeder blanket assembly, showing more than 99.9% tritium recovery during the experiment (Clemmer et al., 1985).

  • Enhancement of Trion Emission in Monolayer WS2 with Plasmonic Nanocavity : This study demonstrates enhanced trion emission by coupling monolayer WS2 with a plasmonic nanocavity, a method potentially useful for optoelectronic and valleytronic applications (Shi et al., 2020).

  • Trions in Two-Dimensional Phosphorene Atomic Semiconductors : A large trion (charged exciton) binding energy was found in few-layer phosphorene, indicating its potential for optoelectronic integration and enabling quasi-1D excitonic and trionic behaviors in a large 2D area (Xu et al., 2014).

  • Trions at Chemically Tailored Trapping Defects : This research shows that trions can be efficiently generated and localized at chemically engineered quantum defects, with potential applications in bioimaging, chemical sensing, energy harvesting, and light emitting (Kwon et al., 2019).

  • Bright Trion Emission from Semiconductor Nanoplatelets : This study observed bright trion emission in CdSe nanoplatelets at cryogenic temperatures, indicating their potential as photon sources for optoelectronic and quantum logic devices (Peng et al., 2020).

  • Stark Shift of Excitons and Trions in Two-Dimensional Materials : This theoretical investigation discusses the robustness of trions under high electric fields, especially in monolayer phosphorene, relevant for understanding their behavior in external electric fields (Cavalcante et al., 2018).

Safety and Hazards

Trione Ninhydrin Reagent (Part 2) is harmful if swallowed . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to rinse the mouth with water, drink 2 glasses of water to dilute, induce vomiting, and get medical assistance immediately .

properties

IUPAC Name

1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYADQIFGGIKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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